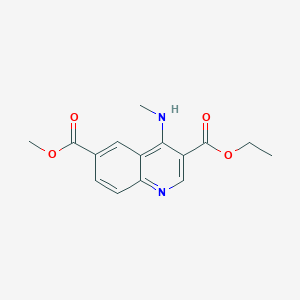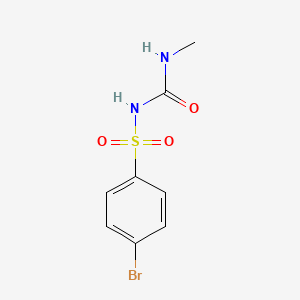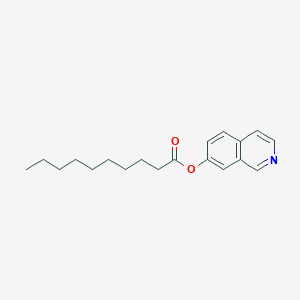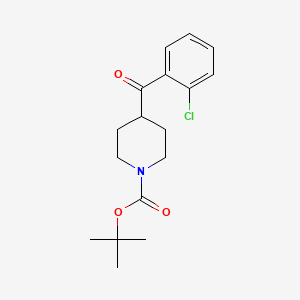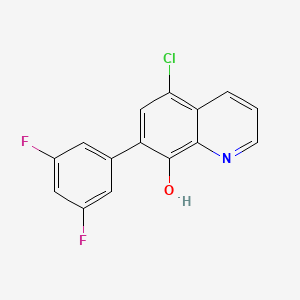
2-Benzyl-3-pyrrolidin-1-yl-propylamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-3-Pyrrolidin-1-yl-propylamin-dihydrochlorid ist eine chemische Verbindung mit der Summenformel C14H24Cl2N2 und einem Molekulargewicht von 291,26 . Diese Verbindung ist bekannt für ihre einzigartige Struktur, die eine Benzylgruppe umfasst, die an einen Pyrrolidinring gebunden ist, was sie zu einem interessanten Thema in verschiedenen wissenschaftlichen Bereichen macht.
Vorbereitungsmethoden
Die Synthese von 2-Benzyl-3-Pyrrolidin-1-yl-propylamin-dihydrochlorid umfasst mehrere Schritte. Eine gängige Methode beinhaltet die Reaktion von Benzylamin mit 3-Chlorpropylamin in Gegenwart einer Base, um das Zwischenprodukt 2-Benzyl-3-Pyrrolidin-1-yl-propylamin zu bilden. Dieses Zwischenprodukt wird dann mit Salzsäure behandelt, um das Dihydrochloridsalz zu erhalten . Industrielle Produktionsmethoden beinhalten oft ähnliche Synthesewege, werden aber für die großtechnische Produktion optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
2-Benzyl-3-Pyrrolidin-1-yl-propylamin-dihydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen sind möglich, wobei die Benzyl- oder Pyrrolidinreste durch andere funktionelle Gruppen substituiert werden können.
Häufige Reagenzien und Bedingungen: Typische Reagenzien umfassen Säuren, Basen, Oxidationsmittel und Reduktionsmittel. Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern.
Hauptprodukte: Die gebildeten Hauptprodukte hängen von der Art der Reaktion ab.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-3-Pyrrolidin-1-yl-propylamin-dihydrochlorid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich der Interaktionen mit Enzymen und Rezeptoren.
Medizin: Es werden laufend Forschungen durchgeführt, um die potenziellen therapeutischen Anwendungen, insbesondere in der Entwicklung neuer Medikamente, zu untersuchen.
Industrie: Es wird in der Produktion verschiedener chemischer Produkte und als Referenzstandard in pharmazeutischen Tests verwendet
Wirkmechanismus
Der Wirkmechanismus von 2-Benzyl-3-Pyrrolidin-1-yl-propylamin-dihydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Rezeptoren oder Enzyme binden, deren Aktivität verändern und zu verschiedenen biologischen Wirkungen führen. Die genauen Pfade und Zielstrukturen hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab .
Wissenschaftliche Forschungsanwendungen
2-Benzyl-3-pyrrolidin-1-yl-propylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as a reference standard in pharmaceutical testing
Wirkmechanismus
The mechanism of action of 2-Benzyl-3-pyrrolidin-1-yl-propylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Benzyl-3-Pyrrolidin-1-yl-propylamin-dihydrochlorid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
2-Benzyl-3-Pyrrolidin-1-yl-propylamin: Die Nicht-Dihydrochloridform, die unterschiedliche Löslichkeits- und Stabilitätseigenschaften aufweist.
3-Pyrrolidin-1-yl-propylamin: Fehlt die Benzylgruppe, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.
Benzylamin: Eine einfachere Struktur, die als Vorläufer bei der Synthese komplexerer Verbindungen dient
Eigenschaften
CAS-Nummer |
1159823-77-4 |
|---|---|
Molekularformel |
C14H24Cl2N2 |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
2-benzyl-3-pyrrolidin-1-ylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C14H22N2.2ClH/c15-11-14(12-16-8-4-5-9-16)10-13-6-2-1-3-7-13;;/h1-3,6-7,14H,4-5,8-12,15H2;2*1H |
InChI-Schlüssel |
JVRQYNCVAJWVIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CC(CC2=CC=CC=C2)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







